molecular formula C18H19NO3 B256836 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide

3-(allyloxy)-N-(4-ethoxyphenyl)benzamide

Cat. No.: B256836
M. Wt: 297.3 g/mol
InChI Key: AQLXCIORUYFNNX-UHFFFAOYSA-N
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Description

3-(Allyloxy)-N-(4-ethoxyphenyl)benzamide is a benzamide derivative characterized by an allyloxy group at the 3-position of the benzoyl ring and an N-(4-ethoxyphenyl) substituent (Figure 1). This compound belongs to a broader class of benzamides studied for their pharmacological properties, including modulation of neuronal nicotinic acetylcholine receptors (nAChRs) .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-prop-2-enoxybenzamide

InChI

InChI=1S/C18H19NO3/c1-3-12-22-17-7-5-6-14(13-17)18(20)19-15-8-10-16(11-9-15)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20)

InChI Key

AQLXCIORUYFNNX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among benzamide analogs include:

  • Position of substituents (e.g., allyloxy at 3- vs. 4-position).
  • Nature of the aromatic ring (e.g., ethoxyphenyl vs. pyridinyl or methoxyphenyl).
  • Functional groups (e.g., allyloxy vs. acetoxy or nitro groups).

Table 1: Structural and Pharmacological Comparison of Selected Benzamide Derivatives

Compound Name Substituents Biological Target Key Findings Reference
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide Allyloxy (4-position), Pyridinyl (N-substituent) hα4β2 and hα3β4 nAChRs IC₅₀ = 6.0 µM for hα4β2; ~5-fold selectivity over hα3β4 .
3-(Allyloxy)-N-(4-ethoxyphenyl)benzamide Allyloxy (3-position), Ethoxyphenyl (N-substituent) nAChRs (inferred) Predicted activity based on SAR; 3-position allyloxy may alter steric interactions.
N-(4-Ethoxyphenyl)-4-nitrobenzamide Nitro (4-position), Ethoxyphenyl Sigma receptors (prostate cancer) High tumor uptake in DU-145 xenografts; used for diagnostic imaging .
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) Iodo (3-position), Methoxy (4-position) Sigma receptors High affinity (Kd = 5.80 nM) for DU-145 prostate cancer cells .
N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}benzamide Ethoxyphenyl-sulfamoyl Structural complexity increases molecular weight (396.46 g/mol) .
Key Differences in Activity and Selectivity

Substituent Position and Receptor Selectivity: The 4-position allyloxy in 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide confers moderate selectivity (~5-fold) for hα4β2 over hα3β4 nAChRs . Ethoxyphenyl vs.

Functional Group Modifications :

  • Nitro groups (e.g., in 4-nitro-N-(3-nitrophenyl)benzamide) are associated with sigma receptor binding and tumor imaging , whereas allyloxy/ethoxy groups are linked to nAChR modulation .
  • Methoxy vs. Ethoxy : Methoxy derivatives (e.g., 4-methoxy-N-phenylbenzamide) show higher metabolic stability compared to ethoxy analogs due to reduced oxidative dealkylation .

Biological Activity Trends: Antioxidant Activity: Benzamides with phenolic hydroxyl or methoxy groups (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) exhibit >85% inhibition of lipid peroxidation . Anti-inflammatory Activity: Halogenated benzamides (e.g., N-[2-(4-chlorophenyl)-benzimidazol-1-yl methyl]benzamide) show significant analgesic effects with low ulcerogenicity .

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